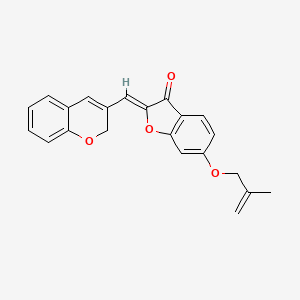

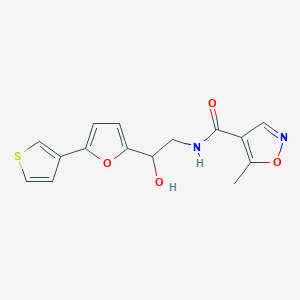

4-((Tosyloxy)imino)cyclohexa-2,5-dienone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole has been disclosed . This process involves the cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole has been reported . This reaction can lead to the formation of cyclopropa[cd]indole derivatives .科学的研究の応用

Base-Catalyzed Reactions : 4-((Tosyloxy)imino)cyclohexa-2,5-dienone and its derivatives, such as substituted 4-nitrocyclohexa-2,5-dienones, are involved in base-catalyzed reactions. These compounds can yield various products like 6-hydroxycyclohexa-2,4-dienones under mild conditions (Hartshorn, Martyn, Vaughan, & Wright, 1983).

Synthesis of Quinols : Quinols, including 4-acetyloxy variants of cyclohexa-2,5-dienone, have been isolated from natural sources like Ajuga parviflora. These compounds have potential applications in medicinal chemistry and natural product synthesis (Muhammad, Ahmad, Nawaz, Ullah, & Malik, 1999).

Generation of Dienone Tautomers : Dienone tautomers, including 4-alkoxycyclohexa-2,5-dienones, are generated through Ag ion-mediated reactions. These compounds exhibit susceptibility to prototropic rearrangement and are useful in various organic synthesis pathways (Omura, 1996).

Synthesis of Imino-, Hydrazono-, and Azino-Dienylidene Systems : Imino-, hydrazono-, and azino-2,5-cyclohexadienylidene systems, based on reactions of dienones like 4-methyl-4-trichloromethylcyclohexa-2,5-dienone, are synthesized for applications in creating metallocomplexes. These systems are pivotal in the development of mixed-ligand metallocomplexes (Nikanorov et al., 1997).

Anodic Oxidation in Organic Synthesis : Cyclohexa-2,5-dienones undergo anodic oxidation in the presence of nucleophiles, providing a synthetic route to various substituted dienones. This process has relevance in the synthesis of complex organic molecules (Ronlán & Parker, 1971).

Photocycloadditions and Rearrangements : Photocycloadditions of dienones with ketenimines result in the formation of adducts, which undergo Lewis-acid catalyzed rearrangements. This process is significant in the study of reaction mechanisms and synthesis of organic compounds (Ogino, Yamashina, Matsumoto, & Kozuka, 1979).

Synthesis of Tricarbonyliron Cyclohexa-2,4-dienone Complexes : Tricarbonyliron cyclohexa-2,4-dienone complexes are synthesized from tosylhydrazones of dienone complexes. These complexes have applications in the synthesis of phenolic tautomers and various cyclic compounds (Franck-Neumann, Geoffroy, & Gassmann, 2002).

Bioactivity of Benzohydrazide Derivatives : Synthesis and bioactivity studies of benzohydrazide derivatives of cyclohexa-2,5-dienone show potential applications in agriculture and pest control due to their insecticidal and anti-nematode activities (Konovalova, Avdeenko, Lubenets, & Novikov, 2020).

Synthesis of Tropones and Related Compounds : Cyclohexa-2,5-dienone derivatives are used in the synthesis of tropones, tropolones, and other less substituted compounds. This highlights its role in the synthesis of complex organic structures (Barbier, Barton, Devys, & Topgi, 1987).

Formation of Diphenyl Ethers : Cyclohexa-2,5-dienones are involved in the formation of diphenyl ethers through acid-catalyzed reactions, indicating their role in complex organic syntheses and mechanisms (Karhu, 1981).

作用機序

将来の方向性

The future directions for the study of similar compounds involve the synthesis of symmetrical bis-cyclohexadienones, in which two units of chromophores are linked via varying lengths of carbon tether . These types of compounds may be envisaged as a molecular measuring rod for nucleophilic functionalities on a polypeptide or DNA fragment .

生化学分析

Biochemical Properties

In biochemical reactions, 4-((Tosyloxy)imino)cyclohexa-2,5-dienone interacts with enzymes such as ene-reductases OPR3 and YqjM . These interactions lead to the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones .

Cellular Effects

It is known that the compound influences cell function through its interactions with enzymes and other biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s mechanism of action involves breaking the symmetry of the cyclohexadienone substrates, generating valuable quaternary stereocenters with high enantioselectivities .

特性

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXKEBKTKWGCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)

![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)

![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)

![N-(3-cyanophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2636570.png)

![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)